molecular formula C13H18N2O2 B064108 4-Cbz-aminopiperidine CAS No. 182223-54-7

4-Cbz-aminopiperidine

Cat. No. B064108
M. Wt: 234.29 g/mol
InChI Key: WWGUAFRTAYMNHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Cbz-aminopiperidine involves straightforward and scalable procedures. Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine has been identified as a versatile precursor for the synthesis of 4-substituted 3-aminopiperidines. These compounds exhibit high potential for biological activity, developed through multigram synthesis from simple materials like pyridine and benzyl chloride (Schramm et al., 2009). Additionally, enzyme cascades utilizing galactose oxidase and imine reductase have been used for the conversion of N-Cbz-protected l-ornithinol to l-3-N-Cbz-aminopiperidine, showcasing a one-pot synthesis that prevents potential racemisation and leads to high enantiopurity products (Ford et al., 2020).

Molecular Structure Analysis

The molecular structure of derivatives of 4-Cbz-aminopiperidine has been elucidated through X-ray crystallography, revealing detailed insights into their crystalline form and molecular arrangement. For instance, crystals of a tripeptide derived from the β-amino acid (1R,2S)-2-aminocyclopentanecarboxylic acid were studied to understand their structural properties (Davies et al., 2014).

Chemical Reactions and Properties

4-Cbz-aminopiperidine undergoes various chemical reactions, highlighting its reactivity and functional utility in synthetic chemistry. The compound has been utilized in the synthesis of triazolyl-substituted 3-aminopiperidines through Huisgen-1,3-dipolar cycloaddition, serving as new scaffolds for combinatorial chemistry (Schramm et al., 2010). Additionally, the synthesis of protected 3-aminopiperidine derivatives using enzyme cascades further demonstrates its versatility and the potential for high enantiopurity in synthesized products (Ford et al., 2020).

Scientific Research Applications

Application in Enzyme Cascade Reactions

  • Summary of the Application : Cbz-protected aminopiperidines are used in multi-enzyme cascade reactions for the synthesis of valuable pharmaceutical compounds .
  • Methods of Application : The process involves the use of variants of galactose oxidase and imine reductase enzymes. These enzymes convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively .
  • Results or Outcomes : The reaction yields up to 54% of the desired product. The process prevents potential racemisation of key labile intermediates and leads to products with high enantiopurity .

Synthesis of Piperidine Derivatives

  • Summary of the Application : Piperidines, including Cbz-protected aminopiperidines, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The synthesis of various piperidine derivatives involves intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Development of Antiamnesic and Cognition Enhancing Drugs

  • Summary of the Application : 4-Aminopyridine (4AP), which is structurally similar to 4-Cbz-aminopiperidine, potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal and can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder .
  • Methods of Application : The synthesis and evaluation of some new Schiff bases of 4AP (SBAPs) for their putative cognition enhancing, antiamnesic, and anticholinesterase activity .
  • Results or Outcomes : SBAPs facilitated the learning on elevated plus maze model and they also significantly reversed the scopolamine-induced amnesia on the same model . The effect of SBAPs on learning and memory was qualitatively similar to standard nootropic drug piracetam used . The SBAPs were found to inhibit acetylcholinesterase enzyme significantly in specific brain regions prefrontal cortex, hippocampus, and hypothalamus .

Synthesis of Domperidone

  • Summary of the Application : Domperidone is a powerful peripheral dopamine receptor antagonist used in the treatment of gastrointestinal disorders . The synthesis of domperidone involves the use of 4-aminopiperidine derivatives, including 4-Cbz-aminopiperidine .
  • Methods of Application : Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives. One of these derivatives is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization .
  • Results or Outcomes : The synthesis of domperidone provides a potent drug for the treatment of gastrointestinal disorders. The methods used to synthesize domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .

Antifungal Activity

  • Summary of the Application : 4-Aminopiperidines, including 4-Cbz-aminopiperidine, have been synthesized and evaluated for their antifungal activity .
  • Methods of Application : A library of more than 30 4-aminopiperidines was synthesized and evaluated for their antifungal activity .
  • Results or Outcomes : The 4-aminopiperidines showed remarkable antifungal activity, providing a novel chemotype of antifungals .

Safety And Hazards

The safety data sheet for 4-Cbz-aminopiperidine suggests wearing suitable protective clothing and avoiding contact with skin and eyes . It also recommends avoiding the formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

properties

IUPAC Name

benzyl N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGUAFRTAYMNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363849
Record name 4-Cbz-aminopiperidine
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Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cbz-aminopiperidine

CAS RN

182223-54-7, 207296-89-7
Record name Phenylmethyl N-4-piperidinylcarbamate
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Record name 4-Cbz-aminopiperidine
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Record name 4-Cbz-aminopiperidine
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Record name benzyl N-(piperidin-4-yl)carbamate
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Synthesis routes and methods I

Procedure details

A 4 N hydrochloric acid/1,4-dioxane solution (20 mL) was added to tert-butyl 4-benzyloxycarbonylaminopiperidine-1-carboxylate obtained in Example (192a) (1.5 g, 4.49 mmol). The mixture was stirred at room temperature for one hour, and the solvent was evaporated under reduced pressure. The resulting residue was dissolved in methanol. Amberlite IRA-400(Cl) ion exchange resin (20 g) was added, and the mixture was stirred at room temperature for one hour. Amberlite was filtered off, and then the solution was concentrated under reduced pressure to obtain 910 mg of the title compound as a colorless oily substance.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate obtained in Example 1a (13.1 g, 39.2 mmol), a 5 N aqueous hydrochloric acid solution (40 ml, 200 mmol) and methanol (40 ml) was stirred at mom temperature for 23 hours. A 5 N aqueous sodium hydroxide solution (40 ml) was added to the reaction mixture under ice-cooling. Water and the solvent were distilled off from the reaction mixture while the mixture was azeotropically distilled with ethanol. Ethanol was added to the residue, the insoluble matter was removed by filtration, and the filtrate was concentrated to give the title compound (9.10 g, yield 99.1%).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
99.1%

Synthesis routes and methods III

Procedure details

To a solution of 4-benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester (20.4 g, crude from previous step) in dichloromethane (100 mL) at 23° C. was added trifluoroacetic acid (40 mL). After stirring for 45 min the reaction mixture was concentrated. The residue was dissolved in water (100 mL) then basified to pH 11 via addition of solid potassium carbonate. The resulting solution was extracted with dichloromethane (2×150 mL). The organic extracts were extremely cloudy; they were dried (Na2SO4), filtered and concentrated. The residue was dissolved/suspended in chloroform (70 mL) and the observed particulates were removed via filtration through a glass frit. The solution was concentrated to give 15 g of brown oil. This material was used without purification in the subsequent step.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

HCl (10 ml, 4M solution in dioxane) was added in one portion to a stirred solution of 4-benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester (1.2 g, 3.6 mmol) in dioxane (5 ml) and the suspension was stirred at room temperature under a nitrogen atmosphere for 3 hours. After this time the reaction was concentrated under vacuum and the resulting solid was collected by filtration, washed with TBME (3×100 ml) and dried under vacuum to give the title compound (0.74 g, 88% yield) as a white solid. Tr=1.03 min m/z (ES+) (M+H+) 236.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
88%

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